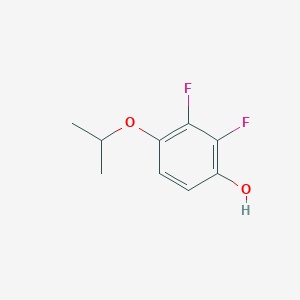
7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane” is a synthetic organic compound that belongs to the class of thiazepanes. Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms. This particular compound features a fluorophenyl group and an imidazolylsulfonyl group, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution or other suitable methods.
Attachment of the imidazolylsulfonyl group: This can be done using sulfonylation reactions with imidazole derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
“7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazepane derivatives: Compounds with similar thiazepane ring structures.
Fluorophenyl compounds: Molecules containing fluorophenyl groups.
Imidazolylsulfonyl compounds: Compounds with imidazolylsulfonyl groups.
Uniqueness
“7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
7-(2-fluorophenyl)-4-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2S2/c1-13(2)20-11-17(19-12-20)25(22,23)21-8-7-16(24-10-9-21)14-5-3-4-6-15(14)18/h3-6,11-13,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVNDDKXJJUOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate](/img/structure/B3000634.png)


![Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate](/img/structure/B3000637.png)
![2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine](/img/structure/B3000638.png)
![1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonitrile](/img/structure/B3000640.png)

![6-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B3000644.png)
![N-cyclohexyl-2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B3000645.png)

![4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde](/img/structure/B3000647.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide](/img/structure/B3000654.png)


